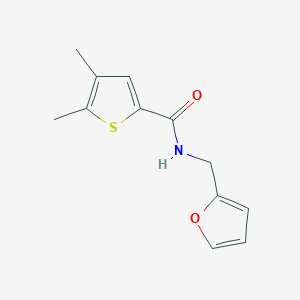
N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-FURYLMETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a heterocyclic compound that features a thiophene ring substituted with a furylmethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-FURYLMETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves the following steps:
Formation of the Furylmethyl Intermediate: The furylmethyl group can be synthesized from furfural through a series of reactions, including reduction and functional group transformations.
Thiophene Ring Construction: The thiophene ring is constructed using methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling of Intermediates: The furylmethyl intermediate is then coupled with the thiophene ring through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of N2-(2-FURYLMETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-FURYLMETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N~2~-(2-FURYLMETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the synthesis of conductive polymers and organic semiconductors due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N2-(2-FURYLMETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Furylmethyl)anilines: These compounds share the furylmethyl group but differ in the aromatic ring structure.
Furfurylamine Derivatives: Compounds with the furfurylamine moiety, used in various chemical syntheses.
Thiophene Carboxamides: Compounds with a thiophene ring and carboxamide group, but different substituents.
Uniqueness
N~2~-(2-FURYLMETHYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to the combination of the furylmethyl group and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H13NO2S/c1-8-6-11(16-9(8)2)12(14)13-7-10-4-3-5-15-10/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
DCTXCUPLONIUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC2=CC=CO2)C |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dichlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10931978.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10931986.png)
![N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931992.png)
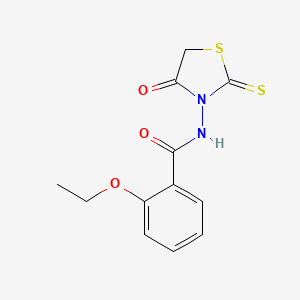
![5-bromo-2-(difluoromethoxy)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B10932000.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B10932001.png)
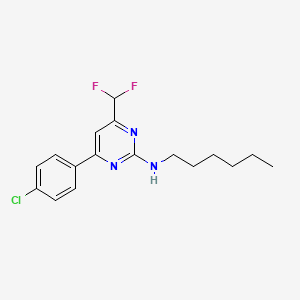
![Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10932039.png)
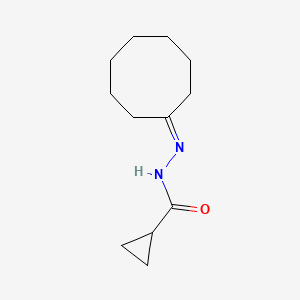
![7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10932048.png)
![Methyl 2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10932049.png)
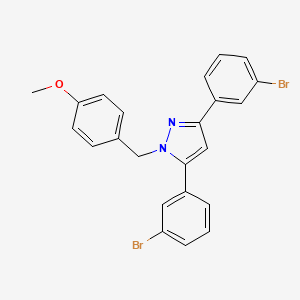
![9-(1,3-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10932056.png)
